Sodium iodide

Catalog No.
S587205
CAS No.
7681-82-5
M.F
NaI
INa
M. Wt
149.8942 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium iodide

CAS Number

7681-82-5

Product Name

Sodium iodide

IUPAC Name

sodium;iodide

Molecular Formula

NaI
INa

Molecular Weight

149.8942 g/mol

InChI

InChI=1S/HI.Na/h1H;/q;+1/p-1

InChI Key

FVAUCKIRQBBSSJ-UHFFFAOYSA-M

SMILES

[Na+].[I-]

Solubility

Soluble
SOLUBILITY (G/100 CC SOLVENT): 184 G IN WATER @ 25 °C; 302 G IN WATER @ 100 °C; 42.57 G IN ALCOHOL @ 25 °C; 39.9 G IN ACETONE @ 25 °C
1 G SOL IN 1 ML GLYCEROL
Solubility in water, g/100ml at 25 °C: 184

Synonyms

Anayodin; Ioduril; NSC 77388; Sodium Monoiodide; Soiodin;

Canonical SMILES

[Na+].[I-]

Isomeric SMILES

[Na+].[I-]

Thyroid Function Studies:

  • Sodium iodide is a crucial tool for investigating thyroid function. The thyroid gland actively absorbs iodide from the bloodstream, a process mediated by the sodium iodide symporter (NIS) protein.
  • Researchers use radiolabeled sodium iodide, like sodium iodide-131 (I-131), to assess thyroid function and diagnose thyroid disorders. I-131 accumulates in the thyroid gland, allowing scientists to measure its activity and identify potential abnormalities. [Source: National Institutes of Health ()]

Radiopharmaceuticals and Imaging:

  • Beyond thyroid studies, radiolabeled sodium iodide finds application in various imaging techniques. I-131, for example, is used in scintigraphy to visualize other organs and tissues that express NIS, such as salivary glands, stomach, and some tumors. [Source: National Institutes of Health ()]
  • Researchers are also exploring the use of other radioisotopes like sodium iodide-123 (I-123) for imaging purposes due to its favorable properties compared to I-131. [Source: National Institutes of Health ()]

Gene Therapy and Cancer Research:

  • The ability of certain cells to uptake iodide is being explored in the field of gene therapy. By introducing the NIS gene into cells, researchers aim to enable them to take up radioisotopes for imaging or therapeutic purposes. This is a developing area with ongoing research into its potential applications in cancer diagnosis and treatment. [Source: National Institutes of Health ()]

Other Research Applications:

  • Sodium iodide also finds use in various other scientific research areas, including:
    • Studying iodine metabolism and transport in biological systems.
    • Investigating the properties of materials like semiconductors and solar cells.
    • Serving as a precursor for the synthesis of other iodine-containing compounds.

Sodium iodide originates from the reaction of sodium metal and iodine or by treating acidic iodides with sodium hydroxide []. It holds significance in scientific research due to its diverse applications, including:

  • Nutritional supplement: A vital source of iodine for preventing deficiency-related diseases like goiter [].
  • Organic chemistry: Employed as a reagent in Finkelstein reactions for converting alkyl chlorides to iodides [].
  • Scintillation detectors: Serves as a scintillator material in radiation detection due to its ability to convert ionizing radiation into light [].

Molecular Structure Analysis

Sodium iodide adopts a simple cubic crystal lattice structure []. This structure features alternating sodium (Na+) cations and iodide (I-) anions arranged in a three-dimensional grid. The key feature is the ionic bond between the highly electropositive sodium and the electronegative iodine atom, resulting in a stable electrostatic attraction.


Chemical Reactions Analysis

Synthesis:

  • Industrial synthesis involves the reaction of sodium hydroxide (NaOH) with hydriodic acid (HI):

HI + NaOH → NaI + H₂O []

Finkelstein Reaction:

  • This reaction utilizes NaI to convert alkyl chlorides (R-Cl) to the corresponding alkyl iodides (R-I):

R-Cl + NaI → R-I + NaCl (in acetone) []

Decomposition:

  • At high temperatures, sodium iodide decomposes into its constituent elements:

2NaI → 2Na + I₂ []


Physical And Chemical Properties Analysis

  • Formula: NaI
  • Molar mass: 149.89 g/mol []
  • Melting point: 661 °C []
  • Boiling point: 1304 °C []
  • Density: 3.67 g/cm³ []
  • Solubility: Highly soluble in water (184 g/100 mL at 25 °C), acetone, and ethanol []
  • Stability: Stable under normal conditions. Decomposes at high temperatures [].

Mechanism of Action (Biological)

Sodium iodide acts as a source of iodine, a crucial element for proper thyroid function. Iodine is incorporated into thyroid hormones, thyroxine (T4) and triiodothyronine (T3), which regulate metabolism, growth, and development []. When ingested, sodium iodide dissociates in the digestive system, releasing iodide ions that are absorbed and transported to the thyroid gland for hormone synthesis.

  • Iodine-induced hyperthyroidism: May occur in individuals with pre-existing thyroid conditions [].
  • Gastrointestinal discomfort: Nausea, vomiting, and diarrhea at high doses [].

Physical Description

DryPowder; Liquid; PelletsLargeCrystals
COLOURLESS-TO-WHITE HYGROSCOPIC CRYSTALS OR WHITE POWDER. TURNS BROWN ON EXPOSURE TO AIR.

Color/Form

COLORLESS, CUBIC CRYSTALS
WHITE CRYSTALS OR GRANULES
WHITE POWDER

Boiling Point

Decomposes
1304 °C

Density

3.67
3.67 g/cm³

Odor

ODORLESS

Melting Point

651
651 °C
660 °C

UNII

F5WR8N145C

GHS Hazard Statements

Aggregated GHS information provided by 499 companies from 24 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 38 of 499 companies. For more detailed information, please visit ECHA C&L website;
Of the 23 notification(s) provided by 461 of 499 companies with hazard statement code(s):;
H315 (53.36%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (53.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (21.26%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H372 (56.62%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (35.79%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Indicated for use as a supplement to intravenous solutions given for total parenteral nutrition (TPN) [L2065].

Therapeutic Uses

...CAN BE USED INTERCHANGEABLY WITH POTASSIUM IODIDE, AS A THERAPEUTIC AGENT, EXCEPT WHERE SODIUM ION IS CONTRAINDICATED.
VET: HAS BEEN USED FOR RINGWORM, HYPERPLASTIC FIBROUS LESIONS, PARAPLEGIA FROM PACHYMENINGITIS OF DOGS.
VET: ...IT MAY BE USEFUL IV FOR OTHER MYCOSES, CHRONIC JOINT SWELLINGS, LARYNGITIS, BRONCHITIS, & PLEURITIS IN MANY SPECIES; LUNGWORM INFECTIONS IN CATS; TO IMMOBILIZE THALLIUM IN THE BODY; BY CATHETER INTO THE BLADDER AS AN X-RAY CONTRAST MEDIA...
DOSE--ORAL, 300 MG TO 2 G DAILY; USUAL, 300 MG 2-4 TIMES A DAY; IV INFUSION, 1-3 G DAILY; USUAL, 1 G.
IODIDE SALTS ARE...USEFUL EXPECTORANTS WHEN IT IS DESIRED TO LIQUEFY TENACIOUS BRONCHIAL SECRETIONS...IN LATER STAGES OF BRONCHITIS, BRONCHIECTASIS, & ASTHMA. SODIUM...IODIDE IS COMMONLY USED IN A DOSE OF 0.3 G IN AQ SOLN EVERY 6 HR.
UNFORTUNATELY, IODIDE THERAPY USUALLY DOES NOT COMPLETELY CONTROL MANIFESTATIONS OF HYPERTHYROIDISM, & AFTER A VARIABLE PERIOD OF TIME BENEFICIAL EFFECT DISAPPEARS. WITH CONTINUED TREATMENT, HYPERTHYROIDISM MAY RETURN IN ITS INITIAL INTENSITY OR MAY BECOME EVEN MORE SEVERE THAN IT WAS AT FIRST. /IODIDES/
PRIOR TO SURGERY, IODIDE IS SOMETIMES EMPLOYED ALONE, BUT MORE FREQUENTLY IT IS USED AFTER THE HYPERTHYROIDISM HAS BEEN CONTROLLED BY ANTITHYROID DRUG. IT IS THEN GIVEN DURING 10 DAYS THAT IMMEDIATELY ANTEDATE OPERATION. OPTIMAL CONTROL OF HYPERTHYROIDISM IS ACHIEVED IF ANTITHYROID DRUGS ARE FIRST GIVEN ALONE. /IODIDES/
IODIDE SOMETIMES AIDS IN RESOLUTION OF GRANULOMATOUS LESIONS OF TUBERCULOSIS, LEPROSY, SYPHILIS, & VARIOUS FUNGAL DISEASES. THIS DOES NOT DEPEND ON EFFECT OF IODIDE ON RESPONSIBLE MICROORGANISM. WITH ADVENT OF MORE EFFICACIOUS DRUGS...IODIDE IS RARELY EMPLOYED, EXCEPT IN TREATMENT OF SPOROTRICHOSIS. /IODIDES/
WHILE A DOSAGE OF 500 MG OF IODIDE/DAY IS OFTEN USED, 50-100 MG/DAY SEEMS MORE REASONABLE. /SODIUM IODIDE USP/
THE RESPONSE OF PT WITH HYPERTHYROIDISM TO IODIDE IS OFTEN STRIKING & RAPID. THE EFFECT IS USUALLY DISCERNIBLE WITHIN 24 HR, & BASAL METABOLIC RATE MAY FALL AT A RATE COMPARABLE TO THAT FOLLOWING THYROIDECTOMY. ...MAX EFFECT IS ATTAINED AFTER 10-15 DAYS OF CONTINUOUS THERAPY... /IODIDE PREPN/
THE DRUG SHOULD NOT BE ADMIN LONGER THAN IS ACTUALLY NECESSARY TO "LOOSEN" COUGH. HOWEVER, IN SOME PT WITH CHRONIC BRONCHITIS OR ASTHMA, IODIDE MAY BE PRESCRIBED MORE OR LESS CONTINUOUSLY IF IT APPEARS TO AFFORD RELIEF.
DOSAGE: INTRAVENOUS: FOR TREATMENT OF THYROTOXIC CRISIS, 250-500 MG OF SODIUM IODIDE, USP IS GIVEN DAILY IN ADDITION TO AN ANTITHYROID DRUG & PROPRANOLOL.
MEDICATION (VET): AS AN AID IN THE TREATMENT OF ACTINOMYCOSIS & ACTINOBACILLOSIS IN CATTLE, WHEN LARGER DOSES OF IODINE ARE INDICATED, & FOR PARENTERAL TREATMENT OF RINGWORM IN CALVES. /SODIUM IODIDE 20%/
MEDICATION (VET): AS AN AID IN THE TREATMENT OF ACTINOMYCOSIS & ACTINOBACILLOSIS (LUMPY JAW, WOODEN TONGUE & NECROTIC STOMATITIS) IN CATTLE & AS AN EXPECTORANT IN LUNG CONDITIONS FOR CATTLE, HORSES & SHEEP. /SODIUM IODIDE 20%/
/Antidote for thallium poisoning/ Berlin-Blue (ferrihexacyanate) and sodium iodide in a 1 wt% solution

Pharmacology

When intravenously administered for total parental nutrition, sodium iodide prevents the depletion of endogenous stores of iodine and subsequent deficiency symptoms [L2065].

Mechanism of Action

RESPONSE TO IODIDE IN HYPERTHYROIDISM: /IN THYROID GLAND/...VASCULARITY IS REDUCED, GLAND BECOMES MUCH FIRMER & EVEN HARD TO THE TOUCH, CELLS BECOME SMALLER, COLLOID REACCUMULATES IN FOLLICLES, & QUANTITY OF BOUND IODINE INCREASES. /IODIDES/
HIGH CONCN OF IODIDE APPEAR TO INFLUENCE ALL IMPORTANT ASPECTS OF IODINE METABOLISM BY THE THYROID GLAND. CAPACITY OF IODIDE TO LIMIT ITS OWN TRANSPORT... ACUTE INHIBITION OF SYNTHESIS OF IODOTYROSINE & IODOTHYRONINE BY IODIDE IS ALSO WELL KNOWN (THE WOLFF-CHAIKOFF EFFECT)... /IODIDES/
THIS INHIBITION /WOLFF-CHAIKOFF EFFECT/ IS OBSERVED ONLY ABOVE CRITICAL CONCN OF IODIDE, & THE INTRACELLULAR...CONCN OF ANION APPEARS TO BE MAJOR DETERMINANT. WITH TIME THERE IS "ESCAPE" FOR THIS INHIBITION...ASSOCIATED WITH AN ADAPTIVE DECR IN IODIDE TRANSPORT & LOWERED INTRACELLULAR IODIDE CONCN. /IODIDES/
THE MOST IMPORTANT CLINICAL EFFECT OF HIGH IODIDE CONCN IS AN INHIBITION OF THE RELEASE OF THYROID HORMONE. THIS ACTION IS RAPID & EFFICACIOUS IN SEVERE THYROTOXICOSIS. THE EFFECT IS EXERTED DIRECTLY ON THE THYROID GLAND, & IT CAN BE DEMONSTRATED IN EUTHYROID SUBJECT & EXPTL ANIMALS AS WELL AS IN HYPERTHYROID PT. /IODIDES/
IODIDE ANTAGONIZES THE ABILITY OF BOTH THYROTROPIN & CYCLIC AMP TO STIMULATE ENDOCYTOSIS OF COLLOID, PROTEOLYSIS, & HORMONE SECRETION. /REPORTEDLY/... IODIDE ATTENUATES THE EFFECT OF TSH ON CYCLIC AMP IN VIVO & IN ISOLATED TISSUES. /IODIDES/

Vapor Pressure

1 MM HG @ 767 °C

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

7681-82-5

Wikipedia

Sodium iodide

Drug Warnings

VET: ...MONITOR IODISM. AVOID UNNECESSARY USE IN ADVANCED PREGNANCY...IT MAY PRODUCE GOITER IN NEWBORN. .../AVOID/ USE OF MILK FROM TREATED ANIMALS FOR AT LEAST 72 HR & 6 MILKINGS AFTER SUCH TREATMENT. MAY POTENTIATE BARBITURATE ANESTHESIA IN RATS.
IODIDES MAY PPT THYROTOXICOSIS WHEN GIVEN TO PT WITH NODULAR GOITERS, OR IN EUTHYROID PT WITH AUTONOMOUS THYROID FUNCTION...DURING REMISSION OF HYPERTHYROIDISM FOLLOWING A COURSE OF THIONAMIDES... IN PT WITH CHRONIC THYROIDITIS, PREVIOUS RADIOIODINE THERAPY OR THYROIDECTOMY, IODIDES MAY INDUCE HYPOTHYROIDISM. /IODIDES/
CONTRAINDICATIONS (VET): HYPERTHYROIDISM & PREGNANCY. WARNING: ANIMALS VARY IN SUSCEPTIBILITY TO IODIDES. ADMIN WITH CAUTION UNTIL TOLERANCE IS DETERMINED. DISCONTINUE TREATMENT IMMEDIATELY IF SYMPTOMS OF IODISM APPEAR... /SODIUM IODIDE 20%/
POTENTIAL ADVERSE EFFECTS ON FETUS: Goiters, fetal encephalopathy. POTENTIAL SIDE EFFECTS ON BREAST-FED INFANT: May cause skin rash and thyroid suppression in infant. FDA Category:D (D = There is no evidence of human fetal risk but the potential benefits from use in pregnant women may be acceptable despite the potential risks (e.g., if the drug is needed in a life-threatening situation or for a serious disease for which safer drugs cannot be used or are ineffective.) /Iodides/ /from table II/

Use Classification

Cosmetics -> Antimicrobial

Methods of Manufacturing

...FROM IODINE & SODIUM HYDROXIDE, OR BY METATHESIS BETWEEN FERROSOFERRIC IODIDE & SODIUM CARBONATE.
Reaction of sodium carbonate with an acidic iodide solution

General Manufacturing Information

All other basic inorganic chemical manufacturing
All other basic organic chemical manufacturing
Electrical equipment, appliance, and component manufacturing
Oil and gas drilling, extraction, and support activities
Pharmaceutical and medicine manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
other measuring and controlling device manufacturing
Sodium iodide (NaI): ACTIVE
INCOMPATIBILITIES: SEE POTASSIUM IODIDE. ALKALOIDAL SALTS, CHLORAL HYDRATE, TARTARIC & OTHER ACIDS, CALOMEL, POTASSIUM CHLORATE, METALLIC SALTS. /POTASSIUM IODIDE/

Storage Conditions

KEEP WELL CLOSED & PROTECTED FROM LIGHT.

Interactions

...LITHIUM CARBONATE THEORETICALLY COULD INTERACT WITH...SODIUM IODIDE.

Stability Shelf Life

IT IS MADE SLIGHTLY ALKALINE TO RENDER IT MORE STABLE

Dates

Modify: 2023-08-15

Impaired Gene Expression Due to Iodine Excess in the Development and Differentiation of Endoderm and Thyroid Is Associated with Epigenetic Changes

Caroline Serrano-Nascimento, Jesús Morillo-Bernal, Rafaela Rosa-Ribeiro, Maria Tereza Nunes, Pilar Santisteban
PMID: 31801416   DOI: 10.1089/thy.2018.0658

Abstract

Thyroid hormone (TH) synthesis is essential for the control of development, growth, and metabolism in vertebrates and depends on a sufficient dietary iodine intake. Importantly, both iodine deficiency and iodine excess (IE) impair TH synthesis, causing serious health problems especially during fetal/neonatal development. While it is known that IE disrupts thyroid function by inhibiting thyroid gene expression, its effects on thyroid development are less clear. Accordingly, this study sought to investigate the effects of IE during the embryonic development/differentiation of endoderm and the thyroid gland.
We used the murine embryonic stem (ES) cell model of
directed differentiation to assess the impact of IE on the generation of endoderm and thyroid cells. Additionally, we subjected endoderm and thyroid explants obtained during early gestation to IE and evaluated gene and protein expression of endodermal markers in both models.
ES cells were successfully differentiated into endoderm cells and, subsequently, into thyrocytes expressing the specific thyroid markers
,
,
, and
. IE exposure decreased the messenger RNA (mRNA) levels of the main endoderm markers
,
,
,
, and
in both ES cell-derived endoderm cells and embryonic explants. Interestingly, IE also decreased the expression of the main thyroid markers in ES cell-derived thyrocytes and thyroid explants. Finally, we demonstrate that DNA methyltransferase expression was increased by exposure to IE, and this was accompanied by hypermethylation and hypoacetylation of histone H3, pointing to an association between the gene repression triggered by IE and the observed epigenetic changes.
These data establish that IE treatment is deleterious for embryonic endoderm and thyroid gene expression.


Analysis of activity uptake, effective half-life and time-integrated activity for low- and high-risk papillary thyroid cancer patients treated with 1.11 GBq and 3.7 GBq of

Pablo Mínguez, Emilia Rodeño, José Genollá, Maite Domínguez, Amaia Expósito, Katarina Sjögreen Gleisner
PMID: 31473501   DOI: 10.1016/j.ejmp.2019.08.017

Abstract

To analyse the activity uptakes, effective half-lives and time-integrated activities, of relevance for remnant dosimetry, for patients treated for papillary thyroid cancer (PTC) with a different amount of activity of
I-NaI.
Fifty patients were included. Of those, 18 patients had low-risk PTC and were treated with 1.11 GBq of
I-NaI (Group 1), and 32 patients had high-risk PTC and were treated with 3.7 GBq (Group 2). Radioiodine was administered after total thyroidectomy and rhTSH stimulation. Two SPECT/CT scans were performed for each patient to determine the remnant activities and effective half-lives.
Significantly higher values (p < 0.05) were obtained for Group 1 for the remnant activity at 7 d (medians 1.4 MBq vs 0.27 MBq), the remnant activity per administered activity at 2 d (0.35% vs 0.09%) and at 7 d (0.13% vs 0.007%), and the effective half-life (93 h vs 40 h). Likewise, the time-integrated activity coefficient was significantly higher for Group 1. The time-integrated activity did not differ significantly between the two groups (p > 0.05).
We found a significant difference in the remnant activity per administered activity, the rate of washout from thyroid remnants, and the time-integrated activity coefficient between low-risk PTC patients treated with 1.11 GBq and high-risk PTC patients treated with 3.7 GBq. On the contrary, there was no such difference in the time-integrated activity. If remnant masses were also not statistically different (reasonable assumption for this monocentric study) no difference in time-integrated activity would imply no difference in remnant absorbed dose, of relevance for treatment efficacy and the risks of stochastic effects.


Microsecond Conformational Dynamics of Biopolymers Revealed by Dynamic-Quenching Two-Dimensional Fluorescence Lifetime Correlation Spectroscopy with Single Dye Labeling

Bidyut Sarkar, Kunihiko Ishii, Tahei Tahara
PMID: 31393133   DOI: 10.1021/acs.jpclett.9b01513

Abstract

The single-molecule Förster resonance energy transfer (smFRET) technique is widely used for studying conformational dynamics of biopolymers. However, smFRET requires double dye labeling and is usually utilized for detecting dynamics on slow time scales (≳ milliseconds). In this Letter, we report dynamic-quenching two-dimensional fluorescence lifetime correlation spectroscopy (DQ 2D FLCS) that can elucidate the microsecond conformational dynamics of biopolymers with only single dye labeling. In DQ 2D FLCS, the difference in solvent accessibility of the labeled dye makes the fluorescence lifetime different, which is used for distinguishing different conformers. By applying DQ 2D FLCS to a singly labeled DNA hairpin, we successfully detect microsecond interconversion dynamics between the open and closed forms and evaluate the state-specific solvent accessibility of each form with Stern-Volmer analysis. Because DQ 2D FLCS is sensitive to the local structural change, it is complementary to FRET-based 2D FLCS and thus is a new, powerful tool for studying structural dynamics of biopolymers.


Neuroprotective effects of a potent bradykinin B2 receptor antagonist HOE-140 on microvascular permeability, blood flow disturbances, edema formation, cell injury and nitric oxide synthase upregulation following trauma to the spinal cord

Hari Shanker Sharma, Lianyuan Feng, Dafin Fior Muresanu, Rudy J Castellani, Aruna Sharma
PMID: 31349925   DOI: 10.1016/bs.irn.2019.06.008

Abstract

Bradykinin is a mediator of vasogenic brain edema formation. Recent reports suggest that bradykinin interacts with nitric oxide synthase (NOS) system in the central nervous system (CNS). However, role of bradykinin in spinal cord injury (SCI) induced alterations in the blood-spinal cord barrier (BSCB), spinal cord blood flow (SCBF), edema formation and cell changes are still not well known. Our previous reports showed that SCI induces marked upregulation of neuronal NOS (nNOS) in the cord associated with BSCB disruption, edema formation and cell injury. Thus, a possibility exists that bradykinin participates in SCI induced nNOS upregulation and cord pathology. To explore this idea a potent bradykinin B2 receptor antagonist HOE-140 was used in our rat model of SCI and cord pathology. SCI was inflicted in Equithesin anesthetized rats by making a longitudinal incision (2mm deep and 5mm long) into the right dorsal horn of the T10-11 segment. The animals were allowed to survive 5h after injury. A focal SCI significantly disrupted BSCB to Evans blue and
I-sodium in the traumatized and adjacent segments. Interestingly, far remote spinal cord segments C4 and T5 segments also affected within 5h. These spinal cord segments also exhibited pronounced reductions in the SCBF (mean-30%), increased edematous swelling and profound neuronal damages. Upregulation of nNOS expression is seen in both the dorsal and ventral horns of the spinal cord exhibiting cord pathology. At the ultrastructural level, exudation of lanthanum is seen within the endothelial cell cytoplasm and occasionally in the basal lamina. Pretreatment with low doses of HOE-140 (0. 1mg to 1mg/kg, i.v.) 30min prior to SCI significantly enhanced the SCBF and reduced the BSCB disruption, edema formation, nNOS upregulation and cell injury. However, HOE-140 in doses ranging from 2mg to 5mg/kg, i.v. did not induce significant neuroprotection. These observations are the first to suggest that bradykinin B2 receptors play an important role in BSCB permeability, SCBF, edema formation, nNOS upregulation and cell injury following acute SCI, not reported earlier.


Management and evaluation of sodium [131I] iodide contamination after oral administration

Elise Labbe, Damien Peyronnet, Cédric Desmonts, Jonathan Vigne
PMID: 32925830   DOI: 10.1097/MNM.0000000000001276

Abstract

Radioiodine therapy using oral administration of Iodine-131 (I) is a widespread employed strategy for the treatment of hyperthyroidism and thyroid cancer. Such a therapy requires well-trained staff, equipment and procedures regarding radiation safety. The aims of this work are to report an incidental experience of radioprotection with a 370 MBq sodium [I] iodide capsule, which arose following vomiting one minute after the oral administration in a nuclear medicine department and assessment of capsule leakage in a stomach like environment by in vitro experiment. Measurements of the radiation dose rate at the different steps of the decontamination procedure were performed and management of the situation described. Dose rate in vomit was 113 µSv/h [directional dose equivalent H'(0.07)] after capsule withdrawal and was decreased by 10 times after the first decontamination attempt. To evaluate the I release following administration to the patient, an in vitro experiment was designed to recap capsules degradation in a stomach like environment including acidic solution (pH 1) and temperature at 35-37°c. A significant release of I (<6%) was observed in the first 2 min of the in vitro experiment. Sodium [I] iodide capsules disruption occurred at 150 s for capsule 1 and 133 s for capsule 2. Incidental contamination with I in the clinics is of important concern in nuclear medicine and precautions that allow optimization and pertinent management of the situation should be known by the nuclear medicine and radioprotection community.


Dynamic mechanism of halide salts on the phase transition of protein models, poly(N-isopropylacrylamide) and poly(N,N-diethylacrylamide)

Xiaoshuang Yan, Yueying Chu, Biaolan Liu, Geying Ru, Yi Di, Jiwen Feng
PMID: 32458929   DOI: 10.1039/d0cp01366h

Abstract

The effects of salts on protein systems are not yet fully understood. We investigated the ionic dynamics of three halide salts (NaI, NaBr, and NaCl) with two protein models, namely poly(N-isopropylacrylamide) (PNIPAM) and poly(N,N-diethylacrylamide) (PDEA), using multinuclear NMR, dispersion corrected density functional theory (DFT-D) calculations and dynamic light scattering (DLS) methods. The variation in ionic line-widths and chemical shifts induced by the polymers clearly illustrates that anions rather than cations interact directly with the polymers. From the variable temperature measurements of the NMR transverse relaxation rates of anions, which characterize the polymer-anion interaction intensities, the evolution behaviors of Cl
/Br
/I
during phase transitions are similar in each polymer system but differ between the two polymer systems. The NMR transverse relaxation rates of anions change synchronously with the phase transition of PNIPAM upon heating, but they drop rapidly and vanish about 3-4.5 °C before the phase transition of PDEA. By combining the DFT-D and DLS data, the relaxation results imply that anions escape from the interacting sites with PDEA prior to full polymer dehydration or collapse, which can be attributed to the lack of anion-NH interactions. The different dynamic evolutions of the anions in the PNIPAM and PDEA systems give us an important clue for understanding the micro-mechanism of protein folding in a complex salt aqueous solvent.


Efficacy of sodium iodide for prevention of respiratory disease in preweaned dairy calves

Lisa Gamsjäger, Brian L Vander Ley, Heather K Knych, Gary R McArthur, Meera C Heller
PMID: 32700995   DOI: 10.2460/ajvr.81.8.673

Abstract

To determine the pharmacokinetics of sodium iodide (NaI) following oral administration to preweaned dairy calves, and to assess the efficacy of NaI for prevention of bovine respiratory disease (BRD) in preweaned calves at a commercial calf-raising facility.
434 healthy preweaned dairy calves.
In the first of 2 experimental trials, each of 7 calves received NaI (20 mg/kg, PO) once. Blood and nasal fluid samples were collected at predetermined times before (baseline) and for 72 hours after NaI administration for determination of iodine concentrations. Pharmacokinetic parameters were determined by noncompartmental analysis. In the second trial, 427 calves at a calf-raising facility were randomly assigned to receive NaI (20 mg/kg, PO, 2 doses 72 hours apart; n = 211) or serve as untreated controls (216). Health outcomes were compared between the 2 groups.
For all 7 calves in the pharmacokinetic trial, the iodine concentration in both serum and nasal fluid samples was significantly increased from the baseline concentration and exceeded the presumed therapeutic iodine concentration (6.35 μg/mL) throughout the sampling period. In the on-farm trial, the odds of being treated for BRD before weaning for NaI-treated calves were twice those for control calves (OR, 2.04; 95% CI, 1.38 to 3.00).
Results suggested that, although oral administration of NaI (20 mg/kg) to preweaned dairy calves achieved iodine concentrations presumed to be effective in both serum and nasal fluid, it was not effective for prevention of BRD in preweaned calves at a commercial calf-raising facility.


Photocatalytic decarboxylative alkenylation of α-amino and α-hydroxy acid-derived redox active esters by NaI/PPh

Ya-Ting Wang, Ming-Chen Fu, Bin Zhao, Rui Shang, Yao Fu
PMID: 32003367   DOI: 10.1039/c9cc09654j

Abstract

Herein, we report the photocatalytic decarboxylative alkenylation reactions of N-(acyloxy)phthalimide derived from α-amino and α-hydroxy acids with 1,1-diarylethene, and with cinnamic acid derivatives through double decarboxylation, using sodium iodide and triphenylphosphine as redox catalysts. The reaction proceeds under mild irradiation conditions with visible blue light (440 nm or 456 nm) in an acetone solvent without recourse to transition-metal or organic dye based photoredox catalysts. The reaction proceeds via photoactivation of a transiently self-assembled chromophore from N-(acyloxy)phthalimide and NaI/PPh3. Solvation plays a crucial role in the reactivity.


Correlation of Radiocesium Activity between Muscle and Peripheral Blood of Live Cattle Depending on Presence or Absence of Radiocontamination in Feed

Masatoshi Suzuki, Hidehiko Suzuki, Hirotoshi Ishiguro, Yosuke Saito, Satoshi Watanabe, Tomoyuki Kozutsumi, Yuichiro Sochi, Kiyoshi Nishi, Yusuke Urushihara, Yasushi Kino, Takashi Numabe, Tsutomu Sekine, Koichi Chida, Manabu Fukumoto
PMID: 31556846   DOI: 10.1667/RR15418.1

Abstract

To monitor radiocesium activity in skeletal muscle of live cattle, the animals were given radiocesium-contaminated feed continuously, then switched to contamination-free feed after radiocecium concentration in peripheral blood (PB) reached plateau. Radioactivity in skeletal muscles of neck and rump was measured by attaching the probe of a NaI survey meter closely on the body surface just above the muscle of the live cattle (external measurement). We validated the strong positive correlation between the value of the external measurement and radiocesium activity concentration of dissected muscle (r = 0.89,
< 0.001 for neck; r = 0.80,
< 0.001 for rump). Accumulation of radiocesium both in muscle and PB was proportional to the total amount of radiocesium cattle ingested. However, radioactivity concentration in PB was constant in the cattle that had continuously ingested radiocesium, lower than 2.0 × 10
Bq in total within 67 days from the beginning of radiocesium intake. In addition, the ratio of radiocesium activity in muscle to that in PB was lower during the time when radiocontaminated feed was ingested than that of contamination-free feed ingestion. Using the correlation of radioactivity between muscle and PB, we confirmed that a majority of the cattle in the ex-evacuation zone of the Fukushima Daiichi nuclear power plant accident, from 167 to 365 days after the accident occurred, were in the declining period of radiocesium intake.


An Efficient Conjugation Approach for Coupling Drugs to Native Antibodies via the Pt

Eugen Merkul, Joey A Muns, Niels J Sijbrandi, Hendrik-Jan Houthoff, Bart Nijmeijer, Gerro van Rheenen, Jan Reedijk, Guus A M S van Dongen
PMID: 33185916   DOI: 10.1002/anie.202011593

Abstract

The Pt
linker [ethylenediamineplatinum(II)]
, coined Lx, has emerged as a novel non-conventional approach to antibody-drug conjugates (ADCs) and has shown its potential in preclinical in vitro and in vivo benchmark studies. A crucial improvement of the Lx conjugation reaction from initially <15 % to ca. 75-90 % conjugation efficiency is described, resulting from a systematic screening of all relevant reaction parameters. NaI, a strikingly simple inorganic salt additive, greatly improves the conjugation efficiency as well as the conjugation selectivity simply by exchanging the leaving chloride ligand on Cl-Lx-drug complexes (which are direct precursors for Lx-ADCs) for iodide, thus generating I-Lx-drug complexes as more reactive species. Using this iodide effect, we developed a general and highly practical conjugation procedure that is scalable: our lead Lx-ADC was produced on a 5 g scale with an outstanding conjugation efficiency of 89 %.


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